1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to affect the pathways related to the function of their targets .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Action Environment
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical Analysis
Biochemical Properties
The compound 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is believed to interact with various enzymes and proteins. It has been suggested that it may have anti-inflammatory and analgesic activities . The compound’s activity is thought to be mediated chiefly through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is believed to mediate inflammation and pain at the sites of inflammation throughout the body .
Molecular Mechanism
At the molecular level, this compound is thought to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that the compound may inhibit the cyclo-oxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
It is known that some benzothiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities in experimental models .
Dosage Effects in Animal Models
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities in pharmacological evaluations .
Metabolic Pathways
It is known that the anti-inflammatory activity of similar compounds is mediated through inhibition of the biosynthesis of prostaglandins .
Transport and Distribution
It is known that similar compounds may interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenols with appropriate reagents such as phosgene or chloroformates.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and suitable halogenated intermediates.
Attachment of the Phenoxypropanone Group: This step involves the reaction of the intermediate benzothiazole-piperazine compound with phenoxypropanone under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other similar compounds such as:
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: This compound lacks the phenoxy group, which may result in different biological activities.
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one: The presence of a methoxy group instead of a phenoxy group can alter its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZHRENQUBSLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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